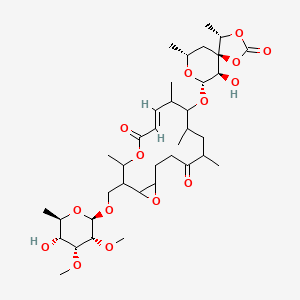

AM 114

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

AM 114 has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a tool to study proteasome inhibition and its effects on various biochemical pathways.

Biology: In biological research, this compound is used to investigate the role of the proteasome in cellular processes, including protein degradation and regulation.

Medicine: In medical research, this compound has shown promise as an anticancer agent.

Industry: In the pharmaceutical industry, this compound is being explored for its potential use in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of boronic acids and their derivatives can vary depending on the specific compound. For example, a novel class of hybrid molecules designed as candidate antineoplastic agents from dichloroacetic acid and a number of cytotoxic 3,5-bis(benzylidene)-4-piperidones demonstrated potent cytotoxicity towards human HCT116 colon cancer cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The compound 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one is known to interact with various enzymes and proteins. In silico docking studies have confirmed that the proteasome inhibition mechanism involves a nucleophilic attack from the N-terminal threonine residue of the β-subunits to the C=O group of the compound . This interaction suggests that the compound could be a potential candidate inhibitor of the 20S proteasome .

Cellular Effects

The effects of 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one on cells have been studied extensively. The compound has been found to have GI50 values in the range of 0.15−0.28 μM against HeLa and HCT116 cancer cell lines . This suggests that the compound has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one involves interactions with biomolecules and changes in gene expression. The compound’s mechanism involves a nucleophilic attack from the N-terminal threonine residue of the β-subunits to the C=O group of the compound . This interaction suggests that the compound could potentially inhibit or activate enzymes and cause changes in gene expression.

Preparation Methods

The synthesis of AM 114 involves the following steps:

Formation of the Boronic Acid Derivative: The synthesis begins with the preparation of the boronic acid derivative. This involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst to form 4-formylphenylboronic acid.

Condensation Reaction: The next step is the condensation of 4-formylphenylboronic acid with 1-methyl-4-oxopiperidine-3-carbaldehyde.

Chemical Reactions Analysis

AM 114 undergoes several types of chemical reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the boronic acid moiety. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: The compound can also be reduced, especially at the carbonyl group, using reducing agents such as sodium borohydride.

Substitution: this compound can participate in substitution reactions, particularly at the boronic acid group. Reagents such as halogens or other nucleophiles can be used for these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can lead to the formation of phenols, while reduction of the carbonyl group can yield alcohols.

Comparison with Similar Compounds

AM 114 is unique among proteasome inhibitors due to its boronic-chalcone structure. Similar compounds include:

Bortezomib: Another boronic acid-based proteasome inhibitor used in the treatment of multiple myeloma.

Carfilzomib: A tetrapeptide epoxyketone proteasome inhibitor also used in cancer therapy.

Ixazomib: An oral proteasome inhibitor with a boronic acid pharmacophore, used in the treatment of multiple myeloma.

Compared to these compounds, this compound has shown potent anticancer activity with a different structural framework, which may offer unique advantages in terms of specificity and efficacy .

Properties

IUPAC Name |

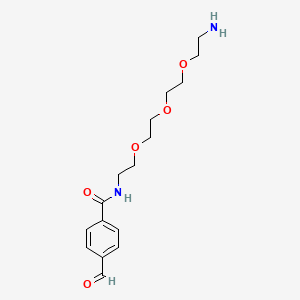

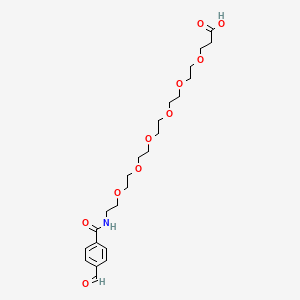

[4-[(E)-[(5E)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10+,17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIKXGUPAKTIZ-OTYYAQKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(O)(O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)B(O)O)/CN(C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21B2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does AM114 exert its effects on inflammation and apoptosis in THP-1 derived macrophages?

A1: AM114 acts as a proteasome inhibitor (PI) []. The proteasome complex plays a critical role in various cellular processes, including protein degradation, cellular differentiation, and antigen presentation. By inhibiting the proteasome, AM114 disrupts these processes, leading to the accumulation of misfolded proteins and triggering apoptosis. The study demonstrated that AM114 induced significant apoptotic features in interleukin-1-beta (IL-1-beta) stimulated THP-1 derived macrophages, as evidenced by increased caspase-3 activity and DNA fragmentation []. Additionally, AM114 significantly suppressed the release of pro-inflammatory cytokines IL-6 and IL-8 in these cells [], highlighting its anti-inflammatory properties.

Q2: How does the efficacy of AM114 compare to aspirin in the context of the study?

A2: The research directly compared the effects of AM114 and aspirin on IL-1-beta stimulated THP-1 derived macrophages []. Interestingly, AM114 demonstrated a considerably lower IC50 value (3.6 micromolar) compared to aspirin (3900 micromolar), indicating higher potency in inhibiting cell viability []. Furthermore, AM114 induced a more pronounced increase in caspase-3 activity and more effectively suppressed the release of pro-inflammatory cytokines compared to aspirin, suggesting a potentially superior therapeutic profile in this specific experimental setting [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.